[1-(7-Fluoroquinazolin-4-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol
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Overview
Description
[1-(7-Fluoroquinazolin-4-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline ring substituted with a fluorine atom, a pyrrolidine ring, and a hydroxymethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(7-Fluoroquinazolin-4-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline ring, followed by the introduction of the fluorine atom at the 7th position. The pyrrolidine ring is then synthesized and attached to the quinazoline core. Finally, the hydroxymethyl group is introduced through a hydroxylation reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(7-Fluoroquinazolin-4-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The quinazoline ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the quinazoline ring can produce various hydrogenated derivatives.
Scientific Research Applications
[1-(7-Fluoroquinazolin-4-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(7-Fluoroquinazolin-4-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Properties
Molecular Formula |
C14H16FN3O2 |
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Molecular Weight |
277.29 g/mol |
IUPAC Name |
[1-(7-fluoroquinazolin-4-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C14H16FN3O2/c15-11-1-2-12-13(3-11)16-8-17-14(12)18-4-9(6-19)10(5-18)7-20/h1-3,8-10,19-20H,4-7H2 |
InChI Key |
QHTFQTHHIIRONG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C2=NC=NC3=C2C=CC(=C3)F)CO)CO |
Origin of Product |
United States |
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